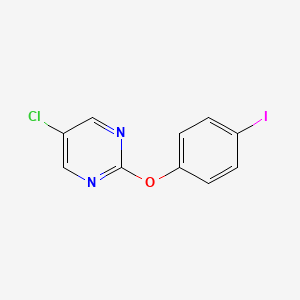

5-Chloro-2-(4-iodophenoxy)pyrimidine

Übersicht

Beschreibung

“5-Chloro-2-(4-iodophenoxy)pyrimidine” is a halogenated derivative of pyrimidine . It has a molecular formula of C10H6ClIN2O . It is a solid substance .

Physical And Chemical Properties Analysis

“5-Chloro-2-(4-iodophenoxy)pyrimidine” is a solid substance . Its molecular weight is 332.52 . The melting point is between 87 - 90 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

5-Chloro-2-(4-iodophenoxy)pyrimidine: has been identified as a potential scaffold for the development of new anti-inflammatory agents. Research indicates that pyrimidine derivatives can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests that derivatives of 5-Chloro-2-(4-iodophenoxy)pyrimidine could be synthesized to enhance anti-inflammatory activities with minimal toxicity.

Anticancer Properties

The pyrimidine core is a common feature in many anticancer drugs. Studies have shown that pyrimidine derivatives can act as modulators of myeloid leukemia and are involved in treatments for breast cancer and idiopathic pulmonary fibrosis . The structural diversity of pyrimidine allows for the synthesis of novel analogs, potentially including 5-Chloro-2-(4-iodophenoxy)pyrimidine derivatives, which could serve as effective anticancer agents.

Antimicrobial and Antifungal Effects

Pyrimidine derivatives have been reported to possess significant antimicrobial and antifungal properties . This opens up avenues for the use of 5-Chloro-2-(4-iodophenoxy)pyrimidine in the development of new antimicrobial and antifungal medications, potentially addressing a wide range of infectious diseases.

Cardiovascular Therapeutics

Pyrimidines are known to exhibit cardiovascular benefits, including antihypertensive effects . Derivatives of 5-Chloro-2-(4-iodophenoxy)pyrimidine could be explored for their potential as cardiovascular agents, particularly in the management of hypertension and related cardiovascular disorders.

Neuroprotective Effects

Research has indicated that pyrimidine derivatives can contribute to neuroprotection, particularly in the context of retinal ganglion cell health . This suggests that 5-Chloro-2-(4-iodophenoxy)pyrimidine could be used to develop treatments aimed at protecting neural tissues, which could be beneficial in diseases such as glaucoma.

Antidiabetic Activity

Pyrimidine derivatives have been identified as potent DPP-IV inhibitors, which are relevant in the treatment of diabetes . The exploration of 5-Chloro-2-(4-iodophenoxy)pyrimidine in this context could lead to the development of new antidiabetic medications, potentially improving the management of diabetes mellitus.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 5-Chloro-2-(4-iodophenoxy)pyrimidine are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, and their inhibition can lead to anti-inflammatory effects .

Mode of Action

5-Chloro-2-(4-iodophenoxy)pyrimidine interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response . The presence of a chlorine atom on position-2 and a carboxamide moiety at position-5 of these pyrimidines is crucial for the anti-inflammatory effect .

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation . By inhibiting the expression and activities of certain inflammatory mediators, it disrupts the normal progression of these pathways, leading to a reduction in inflammation .

Result of Action

The molecular and cellular effects of 5-Chloro-2-(4-iodophenoxy)pyrimidine’s action include a decrease in the production of inflammatory mediators and a subsequent reduction in inflammation . This can lead to a decrease in symptoms associated with conditions characterized by inflammation .

Eigenschaften

IUPAC Name |

5-chloro-2-(4-iodophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClIN2O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOLZFZKKCLKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=N2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(4-iodophenoxy)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol](/img/structure/B1470103.png)

![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470107.png)

![1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470110.png)

![3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal](/img/structure/B1470111.png)

![3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B1470112.png)

![2-{1-[(Pyridin-4-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470117.png)

![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470118.png)

![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470123.png)